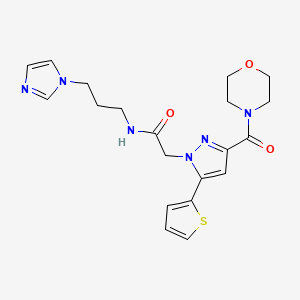

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Description

This compound features a multifunctional structure combining an imidazole ring, a morpholine-4-carbonyl group, a thiophene moiety, and a pyrazole-acetamide backbone. Key structural attributes include:

- Imidazole: A heterocyclic aromatic ring known for participating in hydrogen bonding and metal coordination, often enhancing bioavailability and target binding .

- Morpholine-4-carbonyl: A polar group that improves solubility and modulates pharmacokinetic properties, commonly used in kinase inhibitors .

- Thiophene: A sulfur-containing heterocycle contributing to π-π stacking interactions in receptor binding, frequently employed in CNS-targeting agents .

- Pyrazole-acetamide: A rigid scaffold that stabilizes molecular conformation, often seen in anti-inflammatory and anticancer agents.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c27-19(22-4-2-6-24-7-5-21-15-24)14-26-17(18-3-1-12-30-18)13-16(23-26)20(28)25-8-10-29-11-9-25/h1,3,5,7,12-13,15H,2,4,6,8-11,14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCMRVMOLBPEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide, a compound featuring imidazole, morpholine, thiophene, and pyrazole moieties, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Imidazole ring : Known for its role in biological systems and as a pharmacophore.

- Morpholine moiety : Often associated with enhancing solubility and bioavailability.

- Thiophene and pyrazole : Contribute to the compound's biological activity through various interactions.

Table 1: Structural Components

| Component | Structure | Role in Activity |

|---|---|---|

| Imidazole | Imidazole | Biological activity modulation |

| Morpholine | Morpholine | Solubility enhancement |

| Thiophene | Thiophene | Antimicrobial properties |

| Pyrazole | Pyrazole | Anti-inflammatory effects |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various pathogens, including bacteria and fungi. A study highlighted the in vitro activity against Candida species, suggesting potential applications in antifungal therapy .

Anti-Tubercular Activity

A related compound demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations (ranging from 1.35 to 2.18 μM) . This suggests that the compound may share similar mechanisms or efficacy in targeting mycobacterial infections.

Cytotoxicity and Safety Profile

Cytotoxicity assays performed on human cell lines (HEK-293) revealed that certain derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development . This aspect is critical for any potential therapeutic application.

The proposed mechanism of action involves the inhibition of key enzymes associated with bacterial cell wall synthesis and metabolic pathways. The imidazole ring is known to interact with active sites of enzymes, potentially disrupting their function.

Case Study 1: Antifungal Efficacy

In a recent study on antifungal agents, several compounds structurally related to this compound were tested against Candida albicans. The results indicated that these compounds could inhibit fungal growth effectively, providing a basis for further exploration in clinical settings .

Case Study 2: Anti-Tubercular Screening

A systematic screening of similar imidazole-based compounds showed promising results against Mycobacterium tuberculosis. The most active compounds displayed IC90 values ranging from 3.73 to 4.00 μM, demonstrating significant potential as anti-tubercular agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Variability :

- The target compound ’s thiophene and morpholine groups enhance solubility and receptor affinity compared to Compound 167 , which features chloro-indazol and difluorophenyl groups. The latter’s halogenated groups may improve target potency but reduce metabolic stability .

- The adamantyl-thioamide analog incorporates a bulky adamantyl group, increasing lipophilicity and blood-brain barrier penetration—a trait absent in the target compound.

Functional Group Impact :

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

Synthesis requires multi-step organic reactions, including:

- Amide coupling : Reacting imidazole-propylamine intermediates with activated carbonyl derivatives (e.g., morpholine-4-carbonyl) under controlled pH and temperature .

- Heterocycle formation : Thiophene and pyrazole rings are assembled via cyclization reactions, often using catalysts like POCl₃ or DCC .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (solvent: ethanol/water) are critical for removing unreacted starting materials .

Key parameters : - Temperature control (±2°C) during exothermic steps (e.g., imidazole alkylation).

- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) to enhance yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution and imidazole-propyl linkage (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine-CH₂) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500–510 range) and isotopic patterns consistent with Cl/S atoms .

- FTIR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

Answer:

Methodology :

- Core modifications : Replace thiophene with furan or phenyl groups to assess π-π stacking effects .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 5-position to modulate electron density .

- Bioisosteric replacement : Substitute morpholine-4-carbonyl with piperazine or thiomorpholine to probe hydrogen-bonding interactions .

Tools : - Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs) based on imidazole-thiophene orientation .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structural changes with activity .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

Approach :

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed cell lines, uniform ATP concentrations in kinase assays) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Structural analysis : Compare X-ray crystallography or cryo-EM data of compound-target complexes to assess binding mode discrepancies .

Example : If one study reports antiproliferative activity (IC₅₀ = 2 µM) while another shows no effect, validate purity (>98% by HPLC) and confirm target expression levels in cell models .

Advanced: How can computational methods predict biological targets for this compound?

Answer:

Workflow :

Pharmacophore modeling : Define essential features (e.g., imidazole N-atom as hydrogen-bond acceptor, thiophene as hydrophobic moiety) using Schrödinger Phase .

Reverse docking : Screen against databases like PDB or ChEMBL to identify kinases or proteases with complementary active sites .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., salt bridges with morpholine carbonyl) .

Validation :

- Compare predicted targets with experimental kinome-wide profiling data .

- Use CRISPR knockouts to confirm target dependency in cellular models .

Basic: How to optimize reaction conditions during the synthesis of intermediates?

Answer:

Steps :

- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., Pd(OAc)₂ loading) to maximize yield .

- In-line monitoring : Use ReactIR to track imine formation or carbonyl activation in real time .

- Workup optimization : Adjust pH during aqueous extraction (pH 6–7 for amide stability) and employ scavenger resins (e.g., QuadraPure™) to remove metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.